Acetobixan

Description

Properties

Molecular Formula |

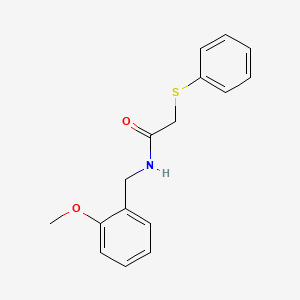

C16H17NO2S |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-phenylsulfanylacetamide |

InChI |

InChI=1S/C16H17NO2S/c1-19-15-10-6-5-7-13(15)11-17-16(18)12-20-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) |

InChI Key |

IVFWWYCRJNLKNB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CSC2=CC=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acetobixan; |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Acetobixan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetobixan is a potent and specific inhibitor of cellulose (B213188) biosynthesis in plants.[1][2][3][4] Discovered through a microbial bioprospecting approach, this small molecule has emerged as a valuable tool for dissecting the intricate process of cellulose synthesis.[1][2][3][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its effects on cellulose synthase (CESA) complexes and presenting the key experimental data and protocols that underpin our current understanding.

Introduction to this compound

This compound was identified from the secretions of an endophytic bacterium through a drug-gene interaction screen.[1][2][3] The screen was designed to identify compounds that synergistically inhibited the root growth of a leaky Arabidopsis thaliana mutant with a partial defect in a cellulose synthase gene (AtcesA6prc1-1).[1][2] Subsequent chemical analysis and analog screening led to the identification of this compound as the most potent bioactive molecule.[1]

Core Mechanism of Action: Clearance of CESA Complexes

The primary mode of action of this compound is the rapid removal of cellulose synthase (CESA) complexes from the plasma membrane.[1][2][3] In healthy, growing plant cells, CESA complexes are localized to the plasma membrane where they actively synthesize cellulose microfibrils, the primary structural component of the plant cell wall.[1] Upon treatment with this compound, these CESA complexes are rapidly internalized into cytoplasmic vesicles.[1][2] This relocalization effectively halts cellulose production.

Notably, the mechanism of this compound appears to be distinct from other known cellulose biosynthesis inhibitors (CBIs) such as isoxaben (B1672637) and quinoxyphen.[1][2] Mutant plants resistant to these other inhibitors do not exhibit cross-resistance to this compound, suggesting that this compound targets a different component or aspect of the cellulose synthesis machinery.[1][2] Furthermore, this compound's effect is specific to cellulose synthesis, as it does not disrupt cortical microtubule dynamics, which are often associated with the guidance of CESA complex movement.[1][2]

Quantitative Data Summary

The inhibitory effects of this compound on cellulose synthesis have been quantified through various assays. The following tables summarize the key findings from studies on Arabidopsis thaliana seedlings.

Table 1: Concentration-Dependent Inhibition of Cellulose Content by this compound

| This compound Concentration (µM) | Cellulose Content (% of dry weight) | % Inhibition |

| 0 (Control) | 1.5 | 0 |

| 1 | 1.2 | 20 |

| 5 | 0.8 | 47 |

| 10 | 0.6 | 60 |

Data derived from experiments using the anthrone (B1665570) method to measure cellulose content in 7-day-old seedlings.[1]

Table 2: Inhibition of [14C]-Glucose Incorporation into Crystalline Cellulose

| Treatment | [14C]-Glucose Incorporation (DPM/seedling) | % Inhibition |

| DMSO (Control) | 1500 | 0 |

| This compound (10 µM) | 600 | 60 |

| Isoxaben (1 µM) | 450 | 70 |

Data represents the amount of radiolabeled glucose incorporated into the cellulosic fraction of plant cell walls after a 2-hour treatment.[1]

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound Action

Caption: this compound induces the clearance of CESA complexes from the plasma membrane.

Experimental Workflow for this compound Discovery and Characterization

Caption: Workflow for the discovery and characterization of this compound.

Experimental Protocols

Cellulose Content Measurement (Anthrone Method)

This protocol is adapted from the methodology used to quantify cellulose in Arabidopsis thaliana seedlings treated with this compound.[1][5][6][7]

-

Plant Material and Treatment:

-

Germinate and grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) agar (B569324) plates containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 7 days.

-

Harvest approximately 500 seedlings per treatment group.

-

Lyophilize and record the dry weight of the tissue.

-

-

Alcohol Insoluble Residue (AIR) Preparation:

-

Grind the dried tissue to a fine powder.

-

Wash the powder sequentially with 70% ethanol (B145695) (twice) and 100% acetone (B3395972) to remove soluble sugars and pigments.[7]

-

Allow the resulting AIR to air-dry completely.[7]

-

-

Cellulose Digestion and Quantification:

-

To the dried AIR, add an acetic-nitric reagent (80% acetic acid, 10% nitric acid, 10% water) and incubate in a boiling water bath for 30 minutes to hydrolyze non-cellulosic polysaccharides.[7][8]

-

Centrifuge the samples and discard the supernatant. Wash the pellet with water to remove the acid.

-

Add 67% sulfuric acid to the pellet and incubate for 1 hour at room temperature to dissolve the crystalline cellulose.[7]

-

Take an aliquot of the sulfuric acid solution and add it to a freshly prepared, ice-cold 0.2% anthrone solution in concentrated sulfuric acid.[5][9]

-

Boil the mixture for 15 minutes to allow for color development.[5]

-

Cool the samples to room temperature and measure the absorbance at 620 nm using a spectrophotometer.[5][10]

-

Calculate the cellulose content by comparing the absorbance to a standard curve generated with known concentrations of glucose.

-

[14C]-Glucose Incorporation Assay

This assay measures the rate of new cellulose synthesis by tracking the incorporation of radiolabeled glucose.[8][11][12]

-

Seedling Preparation:

-

Grow Arabidopsis thaliana seedlings in liquid MS medium for 3 days in the dark to obtain etiolated seedlings.[8]

-

-

Radiolabeling and Treatment:

-

Sample Processing:

-

Scintillation Counting:

-

Resuspend the final pellet in water and transfer it to a scintillation vial.[8]

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) or disintegrations per minute (DPM) are proportional to the amount of newly synthesized cellulose.

-

Confocal Microscopy of YFP-CESA6 Localization

This protocol allows for the direct visualization of CESA complex dynamics in living cells.[1][13][14]

-

Plant Line and Growth Conditions:

-

Sample Mounting and Treatment:

-

Mount a single etiolated seedling in a drop of liquid MS medium on a microscope slide.[13]

-

Acquire baseline images of YFP-CESA6 particles at the plasma membrane of epidermal cells.

-

Carefully add a solution of this compound (e.g., 1 µM final concentration) to the mounting medium.

-

-

Imaging:

-

Use a spinning disk confocal microscope with a high numerical aperture objective (e.g., 100x oil immersion).[13]

-

Excite the YFP fluorophore with a 488 nm or 514 nm laser and collect the emission signal.[13]

-

Perform time-lapse imaging, capturing images every 1-5 minutes, to observe the relocalization of YFP-CESA6 particles from the plasma membrane to intracellular compartments following this compound treatment.[1]

-

References

- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. A Simple, Rapid, and Cost-Effective Method for Assessing Carbohydrate Partitioning in Microalgae and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol: a medium-throughput method for determination of cellulose content from single stem pieces of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [en.bio-protocol.org]

- 12. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [agris.fao.org]

- 13. Analysis of in vivo Cellulose Biosynthesis in Arabidopsis Cells by Spinning Disk Confocal Microscopy [bio-protocol.org]

- 14. Analysis of in vivo Cellulose Biosynthesis in Arabidopsis Cells by Spinning Disk Confocal Microscopy [en.bio-protocol.org]

Acetobixan: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetobixan is a novel small molecule inhibitor of cellulose (B213188) biosynthesis, identified through an innovative microbial bioprospecting approach. This technical guide provides an in-depth overview of the discovery of this compound, a proposed synthesis pathway, and its mechanism of action. Detailed experimental protocols for key assays and a compilation of quantitative data are presented to support further research and development. Visualizations of the discovery workflow, synthesis pathway, and mechanism of action are provided to facilitate a comprehensive understanding of this promising herbicidal compound.

Discovery of this compound

This compound was discovered through a multi-step screening process designed to identify natural products that inhibit cellulose biosynthesis in plants[1][2][3]. The discovery process leveraged a drug-gene interaction screen utilizing a mutant of Arabidopsis thaliana.

Initial Screening and Identification of a Lead Pharmacophore

The initial screening involved the following key steps:

-

Microbial Bioprospecting : Secretions from hundreds of endophytic microorganisms were collected and screened for their ability to inhibit plant growth[1][2][3].

-

Drug-Gene Interaction Screen : The microbial secretions were tested on a leaky Arabidopsis thaliana mutant, AtcesA6prc1-1, which has a known defect in cellulose synthase[1][2][3]. The screen aimed to identify secretions that caused a synergistic reduction in root expansion of this mutant, indicating a potential effect on the cellulose biosynthesis pathway.

-

Metabolomic Analysis : The microbial secretion that exhibited the strongest inhibitory activity was subjected to metabolomic analysis to identify differentially abundant compounds compared to inactive secretions[1][2][3]. This led to the identification of a lead pharmacophore.

The lead pharmacophore was identified as N-(4-methoxyphenyl)acetamide .

Analog Screening and Identification of this compound

Following the identification of the lead compound, a series of structural analogs were synthesized and screened for their cellulose biosynthesis inhibitory (CBI) activity[1][2][3]. The most potent analog identified through this screening process was named this compound[1][2][3].

dot

Proposed Synthesis Pathway of this compound

While the precise chemical structure of this compound beyond it being an analog of N-(4-methoxyphenyl)acetamide is not publicly disclosed in the primary literature, a plausible synthesis pathway can be proposed based on common organic synthesis reactions for generating analogs of this lead compound. A likely modification to enhance potency would involve substitution on the phenyl ring or modification of the acetamide (B32628) group.

The synthesis of the lead pharmacophore, N-(4-methoxyphenyl)acetamide, is a straightforward acylation of p-anisidine (B42471).

Step 1: Acylation of p-Anisidine

p-Anisidine is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to yield N-(4-methoxyphenyl)acetamide.

To generate analogs (and plausibly this compound), substituted p-anisidine derivatives or different acylating agents could be used. The following diagram illustrates a generalizable synthesis.

dot

Mechanism of Action

This compound acts as a specific inhibitor of cellulose biosynthesis[1][2][3]. Its mechanism involves the disruption of the cellulose synthase (CESA) complexes located at the plasma membrane.

Cellular Effects of this compound

Treatment of Arabidopsis cells with this compound leads to the following observable effects:

-

Rapid Re-localization of CESA Particles : Confocal microscopy reveals that CESA particles, which are normally localized at the plasma membrane, are rapidly internalized into cytoplasmic vesicles upon this compound treatment[1][2][3].

-

Inhibition of Cellulose Synthesis : this compound inhibits the incorporation of 14C-glucose into crystalline cellulose in a dose-dependent manner[1][2][3].

-

Specificity : The cortical microtubule dynamics are not disrupted by this compound, suggesting that its activity is specific to cellulose synthesis rather than causing general disruption of the cytoskeleton[1][2][3].

-

Distinct Target : Mutants resistant to other cellulose biosynthesis inhibitors, such as isoxaben (B1672637) and quinoxyphen, do not show cross-resistance to this compound, indicating that this compound targets a different aspect of the cellulose biosynthesis machinery[1][2][3].

dot

Quantitative Data

The following tables summarize the quantitative data on the activity of this compound and its analogs from Xia et al. (2014).

Table 1: CBI Activity of N-(4-methoxyphenyl)acetamide and Structural Analogues

| Compound | Structure | CBI Activity (% of Control Root Length) |

|---|---|---|

| N-(4-methoxyphenyl)acetamide (Lead) | 50% | |

| This compound | Most Potent Analog | < 20% |

| Analog 2 | - | 60% |

| Analog 3 | - | 80% |

Note: Specific structures of analogs other than the lead compound are not provided in the source material.

Table 2: Dose-Dependent Effect of this compound on Cellulose Content

| This compound Concentration (µM) | Cellulose Content (% of Dry Weight) |

|---|---|

| 0 (Control) | 100% |

| 1 | ~90% |

| 5 | ~70% |

| 10 | ~55% |

Table 3: Inhibition of 14C-Glucose Incorporation by this compound

| Treatment | 14C-Glucose Incorporation (% of Control) |

|---|---|

| Control | 100% |

| this compound (20 µM) | ~50% |

Experimental Protocols

Drug-Gene Interaction Screen

-

Plant Material : Arabidopsis thaliana AtcesA6prc1-1 mutant seeds were surface-sterilized.

-

Growth Conditions : Seeds were germinated and grown on Murashige and Skoog (MS) agar (B569324) medium in vertical plates.

-

Treatment : Microbial secretions were applied to the growth medium.

-

Analysis : Root expansion was measured after a defined growth period and compared to control plants to identify synergistic inhibition.

Cellulose Content Measurement (Anthrone Method)

-

Sample Preparation : Arabidopsis seedlings were treated with varying concentrations of this compound.

-

Extraction : Acid-insoluble residues were prepared from the seedlings.

-

Hydrolysis : The residue was hydrolyzed with sulfuric acid to release glucose from cellulose.

-

Quantification : The amount of glucose was quantified using the anthrone (B1665570) reagent, and the cellulose content was calculated as a percentage of the dry weight.

14C-Glucose Incorporation Assay

-

Seedling Culture : Arabidopsis seedlings were grown in liquid culture.

-

Treatment : Seedlings were treated with this compound or a control solvent.

-

Labeling : 14C-labeled glucose was added to the culture medium.

-

Extraction and Scintillation Counting : The cellulosic fraction of the plant cell wall polysaccharides was extracted, and the amount of incorporated 14C was measured using a scintillation counter.

Confocal Microscopy of YFP-CESA6

-

Plant Line : Arabidopsis thaliana expressing YFP-tagged CESA6 was used.

-

Treatment : Seedlings were treated with this compound.

-

Imaging : Live-cell imaging of the plasma membrane of root epidermal cells was performed using a confocal microscope.

-

Analysis : The localization and dynamics of the YFP-CESA6 particles were observed and recorded over time to detect changes in their subcellular location.

Conclusion

This compound represents a significant discovery in the field of cellulose biosynthesis inhibitors. Its unique discovery through microbial bioprospecting and its distinct mechanism of action make it a valuable tool for studying plant cell wall biology and a promising lead compound for the development of new herbicides. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their future investigations of this compound and related compounds.

References

In Vitro Profile of Acetobixan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetobixan is a novel small molecule identified through microbial bioprospecting as a potent and specific inhibitor of cellulose (B213188) biosynthesis.[1][2][3][4] Discovered from the secretions of an endophytic Bacillus species, this compound presents a unique mechanism of action distinct from other known cellulose biosynthesis inhibitors (CBIs).[1][3] This technical guide provides a comprehensive summary of the preliminary in vitro studies of this compound, focusing on its quantitative effects, the experimental protocols used for its characterization, and its impact on cellular signaling pathways related to cellulose synthesis.

Quantitative Analysis of Cellulose Inhibition

The inhibitory effects of this compound on cellulose synthesis have been quantified through two primary in vitro assays: direct measurement of cellulose content and a radiolabeled glucose incorporation assay. The results demonstrate a clear, concentration-dependent inhibition of cellulose production in Arabidopsis thaliana seedlings.

Table 1: Effect of this compound on Cellulose Content

This table summarizes the reduction in total cellulose content in 7-day-old Arabidopsis seedlings after treatment with varying concentrations of this compound. The data clearly indicates a dose-dependent response.[2][3]

| This compound Concentration (µM) | Cellulose Content (% of Dry Weight) | % Inhibition |

| 0 (Control) | ~2.5% | 0% |

| 1 | Not specified | Not specified |

| 10 | ~1.5% | ~40% |

Data extrapolated from graphical representations in Xia et al., 2014.

Table 2: Inhibition of [¹⁴C]-Glucose Incorporation into Crystalline Cellulose

This assay measures the rate of new cellulose synthesis by tracking the incorporation of radiolabeled glucose. This compound demonstrated a significant reduction in the incorporation of [¹⁴C]-glucose into the insoluble cellulosic fraction of etiolated Arabidopsis seedlings, comparable to the known CBI, Isoxaben.[2][3]

| Treatment | Insoluble Fraction (% of Control) | Standard Error |

| DMSO (Control) | 100 | 4.3 |

| This compound | 53.1 | 4.9 |

| Isoxaben | 48.6 | 3.5 |

Data sourced from Xia et al., 2014.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the in vitro characterization of this compound.

Microbial Screening for CBI Activity

This protocol outlines the initial screening process used to identify microbial extracts with cellulose biosynthesis inhibitory properties.

-

Endophyte Isolation and Culturing : Endophytic bacteria were isolated from switchgrass plants. Individual colonies were cultured in 100 mL of YPDA broth at 26°C for 2 weeks on a rotary shaker (200 rpm).[3]

-

Extract Preparation : Bacterial cells were removed by centrifugation (3000 rpm for 10 min). The culture supernatant was collected, freeze-dried by lyophilization, and dissolved in sterile deionized water.[3]

-

Plate-Based Assay : The resolubilized extracts were added to Murashige and Skoog (MS) agar (B569324) medium. Seeds of wild-type Arabidopsis and the cellulose synthesis mutant cesA6prc1-1 were plated.

-

Analysis : After 7-9 days of growth, root lengths were measured using ImageJ software. Extracts that caused a synergistic inhibition of root elongation in the cesA6prc1-1 mutant compared to wild-type were selected for further analysis.[2]

Cellulose Content Measurement (Anthrone Method)

This colorimetric assay was used to determine the total cellulose content in plant tissues.

-

Sample Preparation : 500 7-day-old Arabidopsis seedlings were treated with varying concentrations of this compound.

-

Extraction : Seedlings were treated with 70% (v/v) ethanol (B145695) for 1 hour at 70°C, followed by a 4-hour incubation in a 1:1 chloroform/methanol solution, and finally washed with acetone.

-

Drying and Weighing : The resulting acid-insoluble residue was air-dried for 48 hours and weighed.

-

Colorimetric Analysis : The cellulose content of the dried residue was determined using an anthrone (B1665570) reagent, with absorbance measured spectrophotometrically.

[¹⁴C]-Glucose Incorporation Assay

This robust assay directly measures the rate of cellulose biosynthesis.

-

Seedling Preparation : Etiolated Arabidopsis seedlings were grown for 3 days in the dark on a rotary shaker.

-

Incubation : Seedlings were incubated for 1-2 hours in media containing [¹⁴C]-glucose along with the test compound (this compound or Isoxaben) or a DMSO control.

-

Solubilization : Non-cellulosic material was solubilized by adding an acetic-nitric acid reagent (acetic acid:nitric acid:water at 8:1:2) and boiling the samples.

-

Quantification : The remaining insoluble fraction, representing crystalline cellulose, was washed. The amount of incorporated radiolabeled glucose was quantified using a scintillation counter.

Confocal Microscopy of YFP-CESA6 Localization

This live-cell imaging technique was used to visualize the subcellular localization of cellulose synthase complexes.

-

Plant Line : Arabidopsis seedlings expressing a yellow fluorescent protein (YFP) fused to the cellulose synthase A6 protein (YFP-CESA6) were used.

-

Treatment : Seedlings were treated with this compound.

-

Imaging : Live-cell imaging was performed using a confocal microscope. The localization of the YFP-CESA6 particles at the plasma membrane and within the cytoplasm was observed over time.

-

Analysis : The images were analyzed to determine the effect of this compound on the distribution and trafficking of the CESA complexes.[1][3]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the disruption of the localization of Cellulose Synthase (CESA) complexes. In healthy, growing plant cells, CESA complexes are localized at the plasma membrane where they actively synthesize cellulose microfibrils.[3] Upon treatment with this compound, these complexes are rapidly cleared from the plasma membrane and re-localized into cytoplasmic vesicles, identified as small CESA-containing compartments (SmaCCs).[1] This internalization of the cellulose synthesis machinery effectively halts the production of new cellulose, leading to the observed phenotypes of reduced growth and cell swelling.[2][3] Notably, this effect is achieved without disrupting the underlying cortical microtubule network, indicating a specific action on the CESA complexes or their trafficking.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. "this compound, an Inhibitor of Cellulose Synthesis Identified by Microbia" by Ye Xia, Lei Lei et al. [uknowledge.uky.edu]

Acetobixan: A Technical Guide to a Novel Cellulose Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetobixan, chemically identified as N-(2-methoxybenzyl)-2-(phenylthio)acetamide, is a potent and specific small molecule inhibitor of cellulose (B213188) biosynthesis in plants. Discovered through microbial bioprospecting, this compound has emerged as a valuable tool for dissecting the intricate processes of plant cell wall formation. Its unique mechanism of action, which involves the rapid intracellular sequestration of cellulose synthase (CESA) complexes, distinguishes it from other known cellulose biosynthesis inhibitors (CBIs). This technical guide provides a comprehensive overview of this compound's chemical structure, properties, and biological activity, with a focus on the experimental protocols for its characterization and its effect on cellular signaling pathways.

Chemical Structure and Properties

This compound is an acetamide (B32628) derivative with a molecular formula of C₁₆H₁₇NO₂S.[1] Its structure features a central acetamide core linked to a 2-methoxybenzyl group and a phenylthio moiety.[1]

| Property | Value | Reference |

| IUPAC Name | N-(2-methoxybenzyl)-2-(phenylthio)acetamide | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 380201-24-1 | [1] |

| Molecular Formula | C₁₆H₁₇NO₂S | [1] |

| Molecular Weight | 287.4 g/mol | [1] |

| Canonical SMILES | COC1=CC=CC=C1CNC(=O)CSC2=CC=CC=C2 | [1] |

| InChI | InChI=1S/C16H17NO2S/c1-19-15-10-6-5-7-13(15)11-17-16(18)12-20-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) | [1] |

Biological Activity and Mechanism of Action

This compound acts as a specific inhibitor of cellulose biosynthesis in plants, such as Arabidopsis thaliana.[2][3][4][5] Its primary mechanism of action is the rapid removal of cellulose synthase (CESA) complexes from the plasma membrane.[2][3][4][5] This leads to a significant reduction in the production of crystalline cellulose, a key structural component of the plant cell wall.[2][5] Notably, this compound's effect is specific to cellulose synthesis, as it does not disrupt the dynamics of cortical microtubules.[2][3][5]

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway for this compound's inhibitory effect on cellulose synthesis.

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of this compound.

Arabidopsis Root Growth Inhibition Assay

This assay is used to determine the dose-dependent effect of this compound on plant growth.

Methodology:

-

Seed Sterilization: Arabidopsis thaliana (Col-0) seeds are surface-sterilized using a solution of 50% bleach and 0.1% SDS for 10 minutes, followed by five rinses with sterile deionized water.[6]

-

Plating: Sterilized seeds are plated on square petri dishes containing Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar.[7] The medium is also supplemented with various concentrations of this compound (e.g., 0, 1, 5, 10 µM).

-

Stratification and Growth: Plates are stratified at 4°C for 2 days to synchronize germination and then transferred to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.[7]

-

Data Acquisition and Analysis: The plates are placed vertically to allow for root growth along the surface of the agar. Root length is measured at specific time points (e.g., daily for 7 days) using a ruler or by scanning the plates and analyzing the images with software such as ImageJ.[5][8] The inhibition of root growth is calculated relative to the control (0 µM this compound).

[¹⁴C]-Glucose Incorporation Assay for Cellulose Biosynthesis

This biochemical assay directly measures the rate of cellulose synthesis by quantifying the incorporation of radiolabeled glucose into crystalline cellulose.

Methodology:

-

Seedling Preparation: Arabidopsis thaliana seedlings are grown in liquid MS medium for 7 days.

-

Inhibitor Treatment: Seedlings are treated with a solution containing this compound at various concentrations (e.g., 10 µM) or a DMSO control for 1 hour.

-

Radiolabeling: [¹⁴C]-glucose is added to the medium, and the seedlings are incubated for 1-2 hours to allow for its incorporation into newly synthesized cell wall polysaccharides.

-

Cell Wall Fractionation: The seedlings are harvested and processed to extract the cell wall material. The crystalline cellulose fraction is isolated through a series of chemical digestions to remove non-cellulosic polysaccharides.

-

Quantification: The amount of ¹⁴C incorporated into the cellulose fraction is determined by scintillation counting. The results are expressed as a percentage of the control to determine the extent of inhibition.

Live-Cell Imaging of YFP-CESA6 Localization

This microscopy-based assay visualizes the effect of this compound on the subcellular localization of CESA complexes.

Methodology:

-

Plant Line: Arabidopsis thaliana plants stably expressing a yellow fluorescent protein-tagged CESA6 (YFP-CESA6) are used.

-

Sample Preparation: Seedlings are mounted on a microscope slide in a liquid MS medium.

-

Confocal Microscopy: The localization of YFP-CESA6 at the plasma membrane of epidermal cells in the root or hypocotyl is observed using a confocal laser scanning microscope.

-

This compound Treatment: A solution of this compound (e.g., 1 µM) is added to the medium on the slide.

-

Time-Lapse Imaging: Time-lapse images are acquired immediately after the addition of this compound to monitor the dynamics of YFP-CESA6 localization over time.[9][10] The rapid disappearance of YFP-CESA6 particles from the plasma membrane and their accumulation in intracellular compartments is indicative of this compound's activity.

Discovery and Synthesis

Experimental Workflow for Discovery

This compound was identified through a multi-step bioprospecting workflow.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]

- 4. journals.plos.org [journals.plos.org]

- 5. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocols Plant Genes [bio.purdue.edu]

- 7. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Live imaging of Arabidopsis development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

In vivo efficacy of Acetobixan in animal models

An in-depth review of publicly available scientific literature reveals that Acetobixan is characterized as a cellulose (B213188) biosynthesis inhibitor (CBI) with demonstrated activity in plant models, specifically Arabidopsis thaliana.[1][2][3][4] Research has focused on its discovery through microbial bioprospecting and its mechanism of action related to plant cell growth.[1][2][3]

At present, there is no available data in published scientific literature regarding the in vivo efficacy of this compound in any animal models for therapeutic purposes. The existing research is confined to its effects on plant biology. Therefore, the creation of a technical guide or whitepaper for drug development professionals on its efficacy in animal models is not feasible at this time.

Further research and preclinical studies would be required to determine if this compound has any pharmacological activity or therapeutic potential in animal systems.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]

- 4. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetobixan: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of Acetobixan, a novel cellulose (B213188) biosynthesis inhibitor (CBI). The document details the experimental methodologies, presents quantitative data, and illustrates key pathways and workflows, offering a comprehensive resource for researchers in plant biology and drug discovery.

Introduction

This compound is a small molecule identified through microbial bioprospecting that specifically inhibits cellulose biosynthesis in plants.[1][2][3] As an essential process for plant growth and development, cellulose synthesis presents an ideal target for herbicides and for chemical biology tools to dissect this complex pathway. This compound was discovered from the secretions of an endophytic microorganism and has been shown to act via a mechanism distinct from other known CBIs, making it a valuable tool for studying the intricacies of cellulose synthase (CESA) complex trafficking and regulation.[1][3][4]

Target Identification: A Multi-step Approach

The identification of this compound was accomplished through a systematic, multi-step screening process designed to isolate a bioactive compound from complex microbial secretions.

Initial Screening via Drug-Gene Interaction

The primary screen utilized a drug-gene interaction approach with a leaky Arabidopsis thaliana mutant, AtcesA6prc1-1, which has a known defect in cellulose synthesis.[1][3][4] Secretions from a library of endophytic microorganisms were screened for their ability to synergistically reduce root expansion in this mutant, indicating a potential inhibitory effect on the cellulose biosynthesis pathway.[1]

Subtractive Metabolomics for Pharmacophore Identification

Following the identification of a bacterial extract with CBI activity, a subtractive metabolomics approach was employed to pinpoint the active compound.[1][4] This involved comparing the metabolic profiles of the active Bacillus species with a taxonomically related but inactive species.[1] Differentially abundant compounds in the active extract were identified, leading to the isolation of a lead pharmacophore.[1][4]

Analogue Screening and Optimization

The identified lead compound and its structural analogues were synthesized and screened for their CBI activity. This process led to the identification of this compound as the most potent analogue.[1][4]

Target Validation: Confirming the Mechanism of Action

A series of validation studies were conducted to confirm that this compound's primary target is cellulose biosynthesis and to elucidate its specific mode of action.

Phenotypic Analysis

Treatment of wild-type Arabidopsis seedlings with this compound resulted in classic CBI-induced phenotypes, including a concentration-dependent reduction in root and hypocotyl elongation and significant radial cell swelling.[1] These effects were observed in both light and dark conditions, ruling out off-target effects on processes like photosynthesis.[1]

Biochemical Validation

The direct impact of this compound on cellulose synthesis was confirmed through two key biochemical assays:

-

Cellulose Content Measurement: A dose-dependent reduction in the total cellulose content of Arabidopsis seedlings was observed upon treatment with this compound.[1]

-

Radiolabel Incorporation Assay: this compound was shown to inhibit the incorporation of 14C-labeled glucose into the crystalline cellulose fraction of plant cell walls, providing direct evidence of its inhibitory effect on the synthesis process.[1][2][3][4][5]

Cell Biology Validation

Live-cell imaging using confocal microscopy provided insights into the subcellular mechanism of this compound. In Arabidopsis cells expressing a fluorescently-tagged cellulose synthase protein (YFP-CESA6), treatment with this compound led to the rapid clearance of CESA complexes from the plasma membrane and their accumulation in cytoplasmic vesicles.[1][2][3][4] Importantly, this compound did not disrupt the organization of cortical microtubules, indicating a specific effect on the cellulose synthesis machinery rather than the underlying cytoskeleton.[1][2][3][4]

Genetic Validation

To determine if this compound shares a target with other known CBIs, cross-resistance experiments were performed. Mutants resistant to isoxaben (B1672637) (ixr1-2, ixr2-1) and quinoxyphen (aegeus) did not exhibit resistance to this compound.[1][3][4] This lack of cross-resistance strongly suggests that this compound targets a different component or aspect of the cellulose biosynthesis pathway.[1][3]

Quantitative Data

The following tables summarize the key quantitative data from the this compound validation studies.

Table 1: CBI Activity of this compound and a Structural Analogue

| Compound | Concentration (µM) | Inhibition of Root Elongation (%) |

| N-(4-methoxyphenyl)acetamide | 10 | 25 |

| This compound | 10 | 75 |

Data derived from structure-activity relationship studies mentioned in the primary literature.[1]

Table 2: Concentration-Dependent Effects of this compound in Arabidopsis

| This compound Concentration (µM) | Inhibition of Hypocotyl Length (%) | Reduction in Cellulose Content (% of control) | Inhibition of 14C-Glucose Incorporation (%) |

| 1 | ~20 | Not specified | Not specified |

| 5 | ~50 | Significant reduction | ~40 |

| 10 | ~80 | Further reduction | ~60 |

Data compiled from figures and text in the primary research articles.[1][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Drug-Gene Interaction Screen

-

Plant Material and Growth: Arabidopsis thaliana wild-type (Col-0) and cesA6prc1-1 mutant seeds were surface sterilized. Seeds were then plated on Murashige and Skoog (MS) agar (B569324) medium.

-

Preparation of Microbial Extracts: Endophytic bacteria were isolated from switchgrass and cultured in YPDA broth. The culture supernatants were freeze-dried, resolubilized in sterile water, and added to the MS agar plates.[3]

-

Screening and Analysis: Plates were incubated vertically for 7-9 days. Root lengths were measured using ImageJ software. Extracts that caused a synergistic inhibition of root growth in the cesA6prc1-1 mutant compared to wild-type were selected for further analysis.[6]

14C-Glucose Incorporation Assay

-

Seedling Preparation: Etiolated Arabidopsis seedlings were grown in liquid culture.

-

Treatment: Seedlings were treated with various concentrations of this compound or a mock control.

-

Radiolabeling: 14C-labeled glucose was added to the liquid culture and incubated to allow for incorporation into newly synthesized cell wall material.

-

Cell Wall Fractionation: Seedlings were harvested and processed to extract the acid-insoluble cell wall fraction.

-

Quantification: The amount of radioactivity incorporated into the cellulosic fraction was measured by scintillation counting. The results were expressed as a percentage of the control.[1]

Live-Cell Imaging of CESA Complexes

-

Plant Line: Arabidopsis seedlings stably expressing YFP-CESA6 were used.

-

Microscopy: Seedlings were mounted on a confocal microscope for live-cell imaging.

-

Treatment: A baseline of YFP-CESA6 localization at the plasma membrane was established. This compound was then added to the imaging medium.

-

Image Acquisition: Time-lapse images were captured to observe the dynamics of YFP-CESA6 particles following treatment. The re-localization from the plasma membrane to intracellular compartments was documented.[1]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of this compound and the workflow for its discovery.

Caption: Proposed mechanism of this compound action on cellulose synthesis.

Caption: Workflow for the identification and validation of this compound.

References

- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Item - The effects of this compound and isoxaben on the incorporation of 14C glucose into the cellulosic fraction of etiolated Arabidopsis seedling cell walls. - Public Library of Science - Figshare [plos.figshare.com]

- 6. journals.plos.org [journals.plos.org]

Acetobixan: A Fictional Compound in Pharmacological Research

Initial searches for "Acetobixan" across scientific and medical databases have yielded no results, indicating that this is likely a fictional or hypothetical compound. There is no publicly available data on its pharmacokinetics, pharmacodynamics, mechanism of action, or any associated clinical or preclinical studies.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for signaling pathways related to this compound. The information required to fulfill such a request does not exist in the current body of scientific literature.

For researchers, scientists, and drug development professionals interested in the principles of pharmacokinetics and pharmacodynamics, it is recommended to consult resources on established drugs or compounds with well-documented profiles. These resources can be found in reputable journals, pharmacological databases (e.g., DrugBank, PubChem), and publications from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

If "this compound" is an internal code name for a novel compound not yet in the public domain, the requested information would be proprietary and not accessible through public searches. In such a case, all data, experimental protocols, and pathway information would reside within the developing organization.

Acetobixan: A Comprehensive Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetobixan, identified as the potent bioactive compound N-(4-methoxyphenyl)acetamide, is a significant molecule in cellulose (B213188) biosynthesis inhibition research. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its application in further studies and potential therapeutic development. This in-depth technical guide provides a comprehensive overview of the solubility profile and stability characteristics of this compound, complete with detailed experimental protocols and data analysis.

Physicochemical Properties of this compound

This compound is a crystalline powder. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-(4-methoxyphenyl)acetamide | [1] |

| Synonyms | p-Acetanisidine, Methacetin | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Melting Point | 128-130 °C | [3] |

| Appearance | Crystalline powder | [4] |

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. The solubility of this compound has been determined in various common laboratory solvents.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in different solvents at 20°C.

| Solvent | Solubility (mg/mL) |

| Water | 4.2 |

| Methanol | Data not available |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Data not available |

| Chloroform | Soluble |

| Dilute Acids | Soluble |

| Dilute Alkalis | Soluble |

Note: "Soluble" indicates that the compound dissolves readily, but specific quantitative data was not found in the reviewed literature. Further experimental determination is recommended for precise measurements.

Experimental Protocol for Solubility Determination

A standardized protocol for determining the equilibrium solubility of this compound is provided below.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (N-(4-methoxyphenyl)acetamide) powder

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Calibrated pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL.

Stability Testing

Stability testing is crucial to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, light, and pH.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the degradation pathways of the molecule.

The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.

Caption: A general workflow for conducting forced degradation studies on this compound.

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

-

This compound (N-(4-methoxyphenyl)acetamide)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Temperature-controlled oven

-

Photostability chamber

-

LC-MS system

Procedure:

-

Acid Hydrolysis:

-

Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time points.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and add an equal volume of 3% H₂O₂ to achieve a final drug concentration of 1 mg/mL.

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points.

-

-

Thermal Degradation:

-

Place solid this compound powder in a temperature-controlled oven at 80°C.

-

Withdraw samples at specified time points and prepare solutions for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) in a quartz cuvette to UV and visible light in a photostability chamber.

-

Maintain a control sample in the dark.

-

Withdraw aliquots from both the exposed and control samples at specified time points.

-

Analysis:

-

Analyze all stressed samples using a validated stability-indicating LC-MS method.

-

Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

-

Use the mass spectral data to propose the structures of the degradation products.

Potential Degradation Pathways

Based on the chemical structure of this compound, the primary degradation pathways are expected to be hydrolysis and oxidation.

Under acidic or basic conditions, the amide bond of this compound is susceptible to hydrolysis, yielding 4-methoxyaniline and acetic acid.

Caption: Proposed hydrolytic degradation pathway of this compound.

The electron-rich methoxyphenyl group of this compound is susceptible to oxidation, which can lead to the formation of various oxidized products, including potential nitrated derivatives under certain in vivo conditions.

Caption: Proposed oxidative degradation pathway of this compound.

Analytical Method for Stability Indicating Assay

A stability-indicating analytical method is essential to separate and quantify the intact drug from its degradation products. A reverse-phase HPLC method is generally suitable for this purpose.

Recommended HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: Method development and validation are required to ensure the method is suitable for its intended purpose.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound (N-(4-methoxyphenyl)acetamide). The provided protocols offer a starting point for researchers to conduct their own detailed investigations. It is crucial to perform thorough experimental validation to obtain precise quantitative data for specific applications. The information presented herein will aid in the design of future experiments, formulation development, and the overall advancement of research involving this important cellulose biosynthesis inhibitor.

References

- 1. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 4'-Methoxyacetanilide | CAS#:51-66-1 | Chemsrc [chemsrc.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

Probing the Bioactivity of Acetobixan: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetobixan is a novel small molecule identified through microbial bioprospecting that demonstrates potent inhibitory effects on cellulose (B213188) biosynthesis in plants.[1][2][3] This technical guide provides an in-depth overview of the early-stage research into this compound's biological activity, with a focus on its mechanism of action, experimental validation, and quantitative effects. The information presented herein is intended to serve as a comprehensive resource for researchers in plant biology, chemical genetics, and herbicide development.

Mechanism of Action: Inhibition of Cellulose Synthesis

This compound acts as a specific inhibitor of cellulose biosynthesis.[1] Its primary mechanism involves the disruption of the localization of cellulose synthase (CESA) complexes. Upon treatment with this compound, CESA particles, which are normally localized at the plasma membrane (PM), are rapidly re-localized to cytoplasmic vesicles.[1][2][3] This clearance of CESA complexes from their site of action at the plasma membrane effectively halts the production of crystalline cellulose.[1][2]

A key characteristic of this compound's activity is its specificity. Studies have shown that cortical microtubule dynamics are not disrupted by this compound treatment, indicating that its mode of action is specifically targeted towards the cellulose synthesis machinery rather than broader cytoskeletal functions.[1][2][4] Furthermore, genetic studies have revealed that Arabidopsis mutants resistant to other cellulose biosynthesis inhibitors, such as isoxaben (B1672637) (ixr1-2, ixr2-1) and quinoxyphen (aegeus), do not exhibit cross-resistance to this compound.[1][2][3][4][5] This suggests that this compound targets a distinct aspect of the cellulose biosynthesis pathway.[1][2][3][4][5]

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the effect of this compound on the localization of Cellulose Synthase (CESA) complexes.

References

- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]

- 4. "this compound, an Inhibitor of Cellulose Synthesis Identified by Microbia" by Ye Xia, Lei Lei et al. [uknowledge.uky.edu]

- 5. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetobixan: A Technical Guide on its Mechanism as a Cellulose Biosynthesis Inhibitor

Disclaimer: This technical guide provides a comprehensive overview of Acetobixan based on currently available scientific literature. All data pertains to its activity as a cellulose (B213188) biosynthesis inhibitor in the model plant species Arabidopsis thaliana. At the time of this writing, there is no published scientific evidence to support any therapeutic applications of this compound in human or animal models. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the specific biochemical activity of this compound.

Executive Summary

This compound is a small molecule identified through a microbial bioprospecting screen as a potent and specific inhibitor of cellulose biosynthesis.[1][2][3][4] It was isolated from the secretions of an endophytic bacterium and characterized for its effects on the model plant Arabidopsis thaliana. This compound induces a rapid, concentration-dependent reduction in cellulose content in plant seedlings.[1] Its mechanism of action involves the clearance of cellulose synthase (CESA) complexes from the plasma membrane, leading to a halt in the production of cellulose microfibrils, which are essential for plant cell wall structure and anisotropic growth.[1][2][3][4] Notably, this compound's mode of action appears to be distinct from other known cellulose biosynthesis inhibitors (CBIs), as mutants resistant to other CBIs do not exhibit cross-resistance to this compound.[1][2][3][4] This specificity makes this compound a valuable chemical tool for dissecting the intricate processes of cellulose synthesis and plant cell wall dynamics.

Mechanism of Action

This compound's primary mode of action is the disruption of the localization of cellulose synthase (CESA) complexes in plant cells.[1][2][3][4] In healthy, growing plant cells, CESA complexes are localized at the plasma membrane, where they actively synthesize cellulose microfibrils.[1] Upon treatment with this compound, these CESA particles are rapidly re-localized from the plasma membrane into cytoplasmic vesicles.[1][2][3][4] This internalization of CESA effectively stops cellulose production. Importantly, this action is specific to cellulose synthesis, as this compound does not disrupt cortical microtubule dynamics, which are often associated with the guidance of CESA complexes.[1][2][3][4]

Quantitative Data

The following tables summarize the quantitative effects of this compound on Arabidopsis thaliana as reported in the literature.

Table 1: Effect of this compound on Cellulose Content

| This compound Concentration (µM) | Cellulose Content (% of Dry Weight) | Standard Deviation |

| 0 (Control) | 1.8 | 0.1 |

| 1 | 1.5 | 0.2 |

| 5 | 1.2 | 0.15 |

| 10 | 0.9 | 0.1 |

| Data derived from experiments on 7-day-old seedlings. Cellulose content was measured using the anthrone (B1665570) method.[1] |

Table 2: Inhibition of [¹⁴C]-Glucose Incorporation into Crystalline Cellulose

| This compound Concentration (µM) | [¹⁴C]-Glucose Incorporation (%) | Standard Error |

| 0 (Control) | 100 | 5.0 |

| 1 | 60 | 4.5 |

| 10 | 25 | 3.0 |

| Data represents the percentage of radiolabeled glucose incorporated into the cellulosic fraction of plant cell wall polysaccharides relative to the control.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

This compound Discovery and Screening

The discovery of this compound involved a multi-step screening process to identify microbial secretions with cellulose biosynthesis inhibitory activity.

Protocol:

-

Bacterial Isolation and Culture: Endophytic bacteria were isolated and grown in 100 mL of YPDA broth at 26°C on a rotary shaker at 200 rpm for 2 weeks.[1]

-

Extraction of Secretions: Bacterial cells were removed by centrifugation at 3000 rpm for 10 minutes. The culture supernatants were collected, freeze-dried, and resolubilized in sterile deionized water.[1]

-

Screening Assay: The resolubilized extracts were assayed for their ability to synergistically inhibit root elongation of the Arabidopsis cellulose synthesis mutant procuste1-1 (cesA6prc1-1) in a plate-based assay.[1]

-

Identification of Active Compound: The active microbial secretion was analyzed by Ultra-Performance Liquid Chromatography (UPLC) to identify compounds that were differentially abundant compared to inactive secretions. This led to the identification of a lead pharmacophore.[1]

-

Analog Screening: Analogs of the lead compound were screened for CBI activity, with the most potent analog being named this compound.[1][2]

Cellulose Content Measurement

Protocol:

-

Seedling Growth: Arabidopsis seedlings were germinated and grown for 7 days on MS agar (B569324) media containing varying concentrations of this compound (1-10 µM).[1]

-

Sample Preparation: Approximately 500 seedlings were harvested, and acid-insoluble residues were prepared.[1]

-

Quantification: The cellulose content of the acid-insoluble fractions was measured using the anthrone method.[1]

[¹⁴C]-Glucose Incorporation Assay

Protocol:

-

Seedling Preparation: Arabidopsis seedlings are cultured in the presence of varying concentrations of this compound.

-

Radiolabeling: Seedlings are incubated with [¹⁴C]-glucose.

-

Fractionation: The plant cell wall polysaccharides are extracted and fractionated to isolate the crystalline cellulose.

-

Scintillation Counting: The amount of incorporated ¹⁴C in the cellulosic fraction is quantified using a scintillation counter. This provides a direct measure of the rate of cellulose synthesis.[1]

Confocal Microscopy of YFP-CESA6

Protocol:

-

Plant Line: Arabidopsis seedlings expressing a Yellow Fluorescent Protein-tagged CESA6 (YFP-CESA6) are used.

-

Treatment: Seedlings are treated with this compound.

-

Imaging: Live-cell imaging is performed using a confocal microscope to visualize the localization of YFP-CESA6 particles in the plasma membrane and cytoplasm over time.[1] This allows for the direct observation of the re-localization of CESA complexes from the plasma membrane to intracellular vesicles upon this compound treatment.[1][2][3][4]

Synthesis and Formulation

The initial identification of this compound was from a natural source, a bacterial secretion.[1][2][3][5] The published research focuses on its biological activity, and while analogs were screened, a detailed chemical synthesis pathway for this compound is not provided in the primary biological literature.[1][2] For research purposes, custom synthesis would be required based on its identified chemical structure.

Potential Research Applications

While lacking therapeutic applications, this compound's high specificity for cellulose biosynthesis makes it a valuable tool for basic research in plant biology. Potential applications include:

-

Dissecting CESA Trafficking: Studying the molecular mechanisms that control the delivery, insertion, and removal of CESA complexes from the plasma membrane.

-

Investigating Cell Wall Integrity Sensing: Understanding how plant cells sense and respond to disruptions in cell wall synthesis.

-

Herbicide Development: As cellulose biosynthesis is unique to plants, its inhibition is a potential target for the development of novel herbicides.

Conclusion

This compound is a potent and specific inhibitor of cellulose biosynthesis in plants, acting through a mechanism that involves the rapid clearance of CESA complexes from the plasma membrane.[1][2][3][4] The available data robustly characterizes its effects in Arabidopsis thaliana. It is a valuable chemical probe for plant cell wall research. It is critical to note that the current body of scientific literature does not contain any evidence for therapeutic applications in humans or animals. Future research in other fields would be required to determine if this molecule or its derivatives have any utility beyond plant biology.

References

- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "this compound, an Inhibitor of Cellulose Synthesis Identified by Microbia" by Ye Xia, Lei Lei et al. [uknowledge.uky.edu]

- 5. Inhibition of lipopolysaccharide-induced inflammatory responses by 1'-acetoxychavicol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Molecular Targets of Acetobixan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetobixan is a small molecule inhibitor of cellulose (B213188) biosynthesis that was identified through bioprospecting of compounds secreted by endophytic microorganisms.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets, with a focus on its mechanism of action in plant systems. The information presented here is intended for researchers, scientists, and professionals in drug development who are interested in the molecular intricacies of cellulose synthesis and the potential applications of its inhibitors. While this compound has been primarily studied in the context of plant biology, the detailed elucidation of its mechanism can serve as a valuable model for understanding enzyme complex trafficking and regulation.

Primary Molecular Target: Cellulose Synthase (CESA) Complex

The primary and thus far only identified molecular target of this compound is the cellulose synthase (CESA) complex in plants.[1][2][3][4] this compound disrupts the process of cellulose biosynthesis, a fundamental process for plant growth and development.[1][2][3]

Mechanism of Action

This compound's inhibitory effect is not due to a direct enzymatic inhibition of the CESA proteins themselves, but rather through the disruption of their subcellular localization.[1][4] In living Arabidopsis thaliana cells, treatment with this compound leads to the rapid clearance of CESA complexes from the plasma membrane.[1][3] These complexes are then re-localized into cytoplasmic vesicles.[1][2][3][4] This relocalization effectively halts the production of cellulose, as the CESA complexes are no longer at their site of action on the cell surface.[1]

Interestingly, this compound's mode of action appears to be distinct from other known cellulose biosynthesis inhibitors like isoxaben (B1672637) and quinoxyphen. Mutants resistant to these other inhibitors do not show cross-resistance to this compound, suggesting that this compound targets a different facet of the cellulose biosynthesis machinery.[1] Furthermore, this compound does not disrupt cortical microtubule dynamics, indicating a specific activity towards cellulose synthesis.[1][2][4]

Quantitative Data on this compound Activity

The following table summarizes the quantitative data regarding the inhibitory effects of this compound on cellulose biosynthesis in Arabidopsis thaliana.

| Parameter | Value | Organism/System | Reference |

| Effective Concentration for CESA Clearance | 1-10 µM | Arabidopsis thaliana seedlings | [1] |

| Inhibition of [14C]-Glucose Incorporation | Concentration-dependent reduction | Arabidopsis thaliana seedlings | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the processes involved in this compound's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound's Effect on CESA

Caption: this compound induces the relocalization of active CESA complexes from the plasma membrane to cytoplasmic vesicles, inhibiting cellulose synthesis.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's effect on CESA localization and cellulose synthesis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the effects of this compound.

Confocal Microscopy for CESA Localization

Objective: To visualize the subcellular localization of CESA complexes in response to this compound treatment.

Materials:

-

Arabidopsis thaliana seedlings expressing a fluorescently tagged CESA protein (e.g., YFP-CESA6).

-

This compound stock solution.

-

Microscope slides and coverslips.

-

Confocal laser scanning microscope.

Protocol:

-

Grow Arabidopsis thaliana seedlings expressing YFP-CESA6 on appropriate growth medium.

-

Prepare a working solution of this compound at the desired concentration (e.g., 1-10 µM).

-

Mount a seedling on a microscope slide with a drop of the this compound working solution.

-

Immediately image the hypocotyl or root cells using a confocal microscope.

-

Acquire time-lapse images to observe the dynamics of YFP-CESA6 localization over time.

-

As a control, image seedlings treated with a mock solution (e.g., DMSO).

-

Analyze the images to quantify the localization of YFP-CESA6 at the plasma membrane versus in intracellular compartments.

[14C]-Glucose Incorporation Assay

Objective: To quantify the effect of this compound on the rate of cellulose synthesis.

Materials:

-

Arabidopsis thaliana seedlings.

-

This compound stock solution.

-

[14C]-labeled glucose.

-

Liquid scintillation cocktail and counter.

-

Updegraff reagent (acetic acid:nitric acid:water, 8:1:2 v/v/v).

Protocol:

-

Pre-treat Arabidopsis seedlings with various concentrations of this compound for a specified period.

-

Incubate the seedlings in a solution containing [14C]-glucose for a defined time to allow for incorporation into newly synthesized cell wall material.

-

Wash the seedlings thoroughly to remove unincorporated [14C]-glucose.

-

Treat the seedlings with Updegraff reagent to remove non-cellulosic polysaccharides.

-

The remaining pellet, enriched in crystalline cellulose, is then washed and dried.

-

The amount of incorporated 14C is quantified by liquid scintillation counting.

-

Compare the radioactivity in this compound-treated samples to control samples to determine the percentage of inhibition.

Future Directions and Relevance to Drug Development

Currently, the known molecular targets of this compound are confined to the plant kingdom, with no published studies on its effects in mammalian or other non-plant systems. Therefore, its direct application in human drug development is not apparent at this time.

However, the study of this compound provides a powerful tool for dissecting the complex cellular processes of protein trafficking and membrane localization. A detailed understanding of how this small molecule can specifically induce the internalization of a large protein complex from the plasma membrane could offer valuable insights for designing novel therapeutic strategies. For instance, targeting the trafficking of membrane proteins is a burgeoning area in drug discovery for various diseases, including cancer and cystic fibrosis. The principles learned from this compound's mechanism of action could potentially be translated to the development of molecules that modulate the localization and function of disease-relevant membrane proteins in human cells. Further research into the specific protein-protein interactions disrupted by this compound within the CESA trafficking machinery could reveal novel regulatory nodes that are conserved across kingdoms.

References

- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

Acetobixan: A Focused Inhibitor of Plant Cellulose Synthesis, Not a Broad Modulator of Cellular Signaling Pathways

A comprehensive review of current scientific literature reveals that Acetobixan is a specialized small molecule inhibitor of cellulose (B213188) biosynthesis in plants. At present, there is no evidence to suggest a role for this compound in the canonical cellular signaling pathways typically targeted in human drug development, such as the PI3K/Akt, MAPK/ERK, or NF-κB pathways.

This compound was identified through a process of microbial bioprospecting as a potent and specific inhibitor of cellulose synthesis.[1][2][3] Its mechanism of action centers on the disruption of the cellulose synthase (CESA) complex, a key component in the production of cellulose, which is a vital structural component of plant cell walls.

Mechanism of Action: Disruption of CESA Particle Localization

In living Arabidopsis cells, treatment with this compound leads to the rapid re-localization of CESA particles from the plasma membrane to intracellular vesicles.[1][2][3][4] This prevents the proper formation of crystalline cellulose, a fundamental process for plant growth and development.[1][2][3] Notably, this compound's inhibitory effects appear to be specific to cellulose synthesis, as it does not disrupt cortical microtubule dynamics.[3][4]

The specificity of this compound is further highlighted by the fact that plant mutants resistant to other cellulose biosynthesis inhibitors, such as isoxaben, do not show cross-resistance to this compound.[3][4] This suggests that this compound targets a distinct aspect of the cellulose synthesis machinery.

A Note to Researchers and Drug Development Professionals

The current body of scientific evidence positions this compound as a valuable tool for studying the intricacies of cellulose biosynthesis in plants. Its specific mechanism of action allows for the targeted dissection of this essential cellular process. However, for researchers and professionals in the field of drug development for human diseases, it is crucial to note that the existing literature does not support a role for this compound in mammalian cellular signaling. There is no data available on its effects on pathways central to human health and disease. Therefore, the development of an in-depth technical guide on this compound's role in broader cellular signaling pathways is not feasible based on current scientific understanding.

References

- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]

- 3. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Acetobixan: Current Research Landscape and Protocol Limitations in Non-Plant Cell Culture

A comprehensive review of existing scientific literature reveals that Acetobixan is a well-characterized inhibitor of cellulose (B213188) biosynthesis in plants. However, there is a notable absence of studies investigating its effects on mammalian or cancer cell lines. Consequently, a detailed experimental protocol for this compound in the context of non-plant cell culture, as requested by researchers and drug development professionals, cannot be generated at this time.

The primary focus of this compound research has been its mechanism of action in disrupting plant cell wall formation. This specificity makes it a valuable tool for studying plant biology but limits its direct applicability to animal cell systems, which lack cellulose.

Summary of Current Knowledge on this compound

Based on available research, our understanding of this compound is confined to its effects on plant cells:

-

Mechanism of Action: this compound inhibits the function of cellulose synthase (CESA) complexes, which are crucial for the production of cellulose, a primary component of the plant cell wall.[1][2][3]

-

Cellular Effects in Plants: Treatment of plant cells with this compound leads to a rapid relocalization of CESA particles from the plasma membrane to intracellular compartments, thereby halting cellulose synthesis.[1][2][3] This disruption of cell wall formation results in observable phenotypes such as swelling of the root cells in Arabidopsis thaliana.

-

Specificity: this compound has been shown to be specific for cellulose synthesis, with no observed off-target effects on the microtubule cytoskeleton in plants.[1][2][3]

Limitations in Developing a Non-Plant Cell Culture Protocol

The absence of studies on this compound in mammalian or cancer cell lines presents a significant hurdle in developing the requested application notes and protocols. Key information that is currently unavailable includes:

-

Cytotoxicity: There is no data on the cytotoxic or anti-proliferative effects of this compound on any mammalian cell line.

-

Mechanism of Action in Animal Cells: As animal cells do not synthesize cellulose, the known mechanism of this compound is not relevant. Its potential targets and signaling pathways in animal cells remain unexplored.

-

Quantitative Data: Crucial quantitative data for drug development, such as IC50 values for cell viability or apoptosis induction, are non-existent for this compound in non-plant systems.